molecular formula C19H23NO4 B3019769 Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid CAS No. 219297-10-6

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

Cat. No. B3019769
CAS RN: 219297-10-6
M. Wt: 329.396
InChI Key: RKULNBHGHIPRGC-MRXNPFEDSA-N
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Description

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acids. The presence of the 2-naphthyl group suggests aromatic interactions that could be significant in the study of protein folding, enzyme interactions, or the development of pharmaceuticals.

Synthesis Analysis

The synthesis of Boc-protected amino acids can involve several steps, including protection, activation, and coupling reactions. For example, the synthesis of a similar compound, (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, involves a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another relevant synthesis method for Boc-protected amino acids utilizes tert-butyl fluorocarbonate (Boc-F) for the synthesis of tert-butyl esters of N-protected amino acids, which proceeds at room temperature under mild conditions . Although these papers do not directly describe the synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, the methods could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid would include a Boc-protected amino group, a butyric acid backbone, and a 2-naphthyl side chain. The stereochemistry at the amino acid center is specified as (R), which is important for its biological activity and interaction with other molecules. The structure is likely to be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the configuration and the presence of the naphthyl group.

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The tert-butyl ester can also be deprotected to reveal the carboxylic acid functionality for further reactions. The presence of the 2-naphthyl group could influence the reactivity and selectivity of the amino acid in chemical reactions due to its steric and electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid would include its solubility, melting point, and stability under various conditions. The Boc group increases the steric bulk and alters the hydrophobicity of the amino acid, which can affect its solubility in organic solvents versus water. The aromatic naphthyl group could contribute to the compound's UV absorbance properties, making it detectable by UV spectroscopy. The compound's stability would be important for its storage and use in chemical synthesis, particularly in peptide coupling reactions.

While the provided papers do not directly discuss Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, they offer insights into the synthesis and properties of similar Boc-protected amino acids that could be extrapolated to this compound . Additionally, the efficient synthesis of a related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, from L-methionine, suggests that the synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid could potentially be derived from a suitable chiral precursor .

Scientific Research Applications

  • Catalyst in N-tert-butoxycarbonylation of Amines : H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, including chiral a-amino alcohols and esters, to afford N-Boc derivatives in excellent yields. This process is significant for peptide synthesis as N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis (Heydari et al., 2007).

  • Synthesis of N-heterocycles : A cationic CpRu complex catalyzes asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols, forming α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles. N-substitutions like Boc facilitate further manipulation toward natural product synthesis (Seki, Tanaka, & Kitamura, 2012).

  • Solubility Study : Research has been conducted on the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents. Increasing temperatures lead to increased solubility in selected solvents, which is crucial for understanding the compound’s properties in different environments (Fan et al., 2016).

  • Asymmetric Synthesis : Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved, which is important for creating specific enantiomers in pharmaceuticals and other applications (Wu, Lee, & Beak, 1996).

  • Synthesis of Tert-butyl Esters of N-protected Amino Acids : Tert-butyl fluorocarbonate (Boc-F) is used for synthesizing tert-butyl esters of N-protected amino acids, highlighting its role in the production of complex organic compounds (Loffet et al., 1989).

  • Synthesis of Nonproteinogenic Amino Acids : Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is used in the synthesis of nonproteinogenic amino acids, isotopically labelled and cyclic amino acids, showcasing its utility in creating diverse amino acid structures (Seebach et al., 1989).

  • Primary and Secondary Amines Synthesis : The compound plays a role in synthesizing primary and secondary amines, a process vital for various chemical and pharmaceutical applications (Lankiewicz et al., 2004).

Safety and Hazards

The safety data sheet for a related compound, 2-Naphthol, indicates that it is harmful if swallowed or inhaled . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that it may interact with various proteins or enzymes in the body.

Result of Action

The molecular and cellular effects of Boc-®-3-Amino-4-(2-naphthyl)-butyric acid are likely dependent on the specific peptides that it helps synthesize . These effects can range widely, from changes in cellular signaling to alterations in enzymatic activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-®-3-Amino-4-(2-naphthyl)-butyric acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKULNBHGHIPRGC-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

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